molecular formula C15H12ClN3O2S B2715427 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide CAS No. 1241026-81-2

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2715427
CAS No.: 1241026-81-2
M. Wt: 333.79
InChI Key: ZFSOFXJJZNHFIK-UHFFFAOYSA-N
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Description

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a quinoline moiety linked to a pyridine sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a quinoline derivative is reacted with a chlorinated pyridine sulfonamide under controlled conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and hydroxychloroquine.

    Pyridine sulfonamides: Including sulfa drugs like sulfamethoxazole.

Uniqueness

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide is unique due to its combined structural features of quinoline and pyridine sulfonamide. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

6-chloro-N-(quinolin-8-ylmethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-14-7-6-13(10-18-14)22(20,21)19-9-12-4-1-3-11-5-2-8-17-15(11)12/h1-8,10,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSOFXJJZNHFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNS(=O)(=O)C3=CN=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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